molecular formula C25H18D5NO4 B1163924 JWH 081 N-pentanoic acid metabolite-d5

JWH 081 N-pentanoic acid metabolite-d5

Cat. No.: B1163924
M. Wt: 406.5
InChI Key: WPMGCTPEKHVDAS-JDZKJDKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JWH 081 N-pentanoic acid metabolite-d5 is a deuterated analog of the primary phase I metabolite of JWH-081, a synthetic cannabinoid (SC) from the aminoalkylindole class. This compound is specifically designed as an internal standard for quantitative analysis using gas chromatography–mass spectrometry (GC-MS) or liquid chromatography–tandem mass spectrometry (LC-MS/MS) in forensic and clinical toxicology . Its structure includes five deuterium atoms at the 2, 4, 5, 6, and 7 positions of the indole ring, enhancing its utility in distinguishing endogenous metabolites from exogenous analytes during mass spectrometry .

JWH-081 itself is a CB1 and CB2 receptor agonist, with structural features including a 4-methoxy-substituted naphthoyl group and a pentyl side chain. Its metabolism involves oxidation of the N-pentyl chain to form the N-pentanoic acid derivative, a common pathway observed in SCs . The deuterated metabolite is critical for accurate quantification due to its structural and isotopic similarity to non-deuterated analogs, minimizing matrix effects in complex biological samples like urine .

Properties

Molecular Formula

C25H18D5NO4

Molecular Weight

406.5

InChI

InChI=1S/C25H23NO4/c1-30-23-14-13-20(17-8-2-3-10-19(17)23)25(29)21-16-26(15-7-6-12-24(27)28)22-11-5-4-9-18(21)22/h2-5,8-11,13-14,16H,6-7,12,15H2,1H3,(H,27,28)/i4D,5D,9D,11D,16D

InChI Key

WPMGCTPEKHVDAS-JDZKJDKDSA-N

SMILES

O=C(C1=C(C=CC=C2)C2=C(OC)C=C1)C3=C([2H])N(CCCCC(O)=O)C4=C3C([2H])=C([2H])C([2H])=C4[2H]

Synonyms

5-(3-(4-methoxy-1-naphthoyl)-1H-indol-1-yl-2,4,5,6,7-d5)-pentanoic acid

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarities and Differences

JWH 081 N-pentanoic acid metabolite-d5 shares core structural features with other SC metabolites, particularly those derived from JWH-series compounds:

Compound Parent SC Key Structural Features Deuterated Positions Reference
JWH 081 N-pentanoic acid-d5 JWH-081 4-Methoxy-naphthoyl, N-pentanoic acid chain, indole ring deuterated at 2,4,5,6,7 Indole ring (2,4,5,6,7)
JWH 018 N-pentanoic acid JWH-018 Naphthoyl group (no methoxy), N-pentanoic acid chain None (non-deuterated)
MAM2201 N-pentanoic acid-d5 MAM2201 4-Methyl-naphthoyl, N-pentanoic acid chain, deuterated indole ring Indole ring (2,4,5,6,7)
JWH 203 N-pentanoic acid-d5 JWH-203 4-Chloro-naphthoyl, N-pentanoic acid chain, deuterated indole ring Indole ring (2,4,5,6,7)

Key Observations :

  • Substituent Variations : The naphthoyl group substituents (e.g., methoxy in JWH-081 vs. methyl in MAM2201) influence receptor binding and metabolic stability .
  • Deuterated vs. Non-Deuterated: Deuterated analogs (e.g., JWH 081-d5) exhibit identical chromatographic behavior to non-deuterated forms but distinct mass spectral profiles, enabling precise quantification .
Analytical Performance

Cross-reactivity and detection challenges are notable due to structural similarities among SC metabolites:

Compound Cross-Reactivity (2D Similarity Score) Preferred Analytical Method Precision (RSD%) Accuracy (Bias%) Reference
JWH 081 N-pentanoic acid-d5 0.85 (vs. AM2201 N-OH metabolite) LC-MS/MS ≤15% ≤10%
JWH 018 N-pentanoic acid 0.90 (vs. AM2201 N-COOH metabolite) GC-MS/LC-MS/MS 19% (GC-MS) 12% (GC-MS)
MAM2201 N-pentanoic acid-d5 0.78 (vs. JWH-122 metabolite) LC-MS/MS ≤15% ≤12%
JWH 203 N-pentanoic acid-d5 0.65 (vs. JWH-250 metabolite) GC-MS 17% 14%

Key Findings :

  • Method-Specific Challenges: GC-MS provides superior specificity for volatile metabolites but struggles with non-deuterated isomers (e.g., differentiation between hydroxylated and carboxylated metabolites) .
  • LC-MS/MS Superiority: LC-MS/MS achieves higher accuracy for polar metabolites like N-pentanoic acid derivatives, with lower inter-sequence variability (≤15% RSD) .
Metabolic and Pharmacokinetic Profiles

Metabolic pathways of JWH 081 N-pentanoic acid-d5 mirror those of structurally related SCs:

Compound Major Metabolic Pathway Urinary Abundance (ng/mL) Phase II Metabolism (Glucuronidation) Reference
JWH 081 N-pentanoic acid-d5 N-pentyl chain oxidation 30–50 (glucuronidated) Yes
JWH 018 N-pentanoic acid N-pentyl chain oxidation 50–100 (free acid) Yes
AM2201 N-pentanoic acid Defluorination + oxidation 20–40 (glucuronidated) Yes
JWH 073 N-butanoic acid N-butyl chain oxidation 10–20 (free acid) Partial

Critical Notes:

  • Isomer Confusion : Discrepancies in metabolite identification (e.g., hydroxylation on indole vs. alkyl chain) arise due to isomeric overlaps and lack of reference standards .
  • Species Variability : Human studies show higher glucuronidation rates compared to in vitro models, impacting urinary detection thresholds .
Receptor Binding Affinities

Deuterated metabolites retain pharmacological profiles similar to parent compounds:

Compound CB1 Receptor (Ki, nM) CB2 Receptor (Ki, nM) Selectivity (CB1/CB2) Reference
JWH-081 (Parent) 1.5 3.1 CB1-selective
JWH 081 N-pentanoic acid 120 250 Reduced affinity
JWH-203 (Parent) 8.0 7.0 Balanced
MAM2201 (Parent) 0.3 0.5 CB1-selective

Implications :

  • Metabolite Inactivity: Carboxylic acid metabolites (e.g., N-pentanoic acid) exhibit significantly reduced receptor binding, confirming their role as excretion products rather than active species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JWH 081 N-pentanoic acid metabolite-d5
Reactant of Route 2
JWH 081 N-pentanoic acid metabolite-d5

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